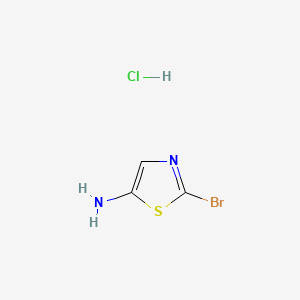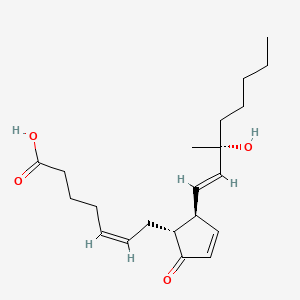
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester (4-FPQC-d5) is a synthetic molecule that has been studied for its potential applications in a variety of scientific research fields. It is a fluorinated analogue of the natural product quinoline, and has been used in a number of studies for its unique properties. This molecule has been found to possess a wide range of biological activities, and has been used in a variety of research studies.
Wissenschaftliche Forschungsanwendungen
Synthetic Studies on Marine Drugs
4H-Chromene-2-carboxylic acid ester derivatives, related to 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester, are used in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. These studies involve the synthesis of key intermediates followed by cyclodehydration and aqueous hydrolysis, contributing to the understanding of antitumor properties in marine drugs (Li, Wang, Wang, Luo, & Wu, 2013).
Antibacterial Agents Synthesis
Similar derivatives have been synthesized and tested for their antibacterial activity. Compounds like 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6- fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid show potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).
Synthesis of Ethyl Esters
The synthesis of ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids shows the potential of these compounds in developing novel, fluorinated derivatives of quinolinecarboxylic acids. These derivatives can potentially lead to new pharmacologically active compounds (Nosova, Sidorova, Lipunova, Mochul’skaya, Chasovskikh, & Charushin, 2002).
Synthetic Studies and Structural Analysis
- Synthetic Studies on Potent Marine Drugs : Research on 4H-Chromene-2-carboxylic acid ester derivatives, closely related to quinoline derivatives, focuses on their synthesis for antitumor antibiotic tetrahydroisoquinoline natural products. These compounds, including key intermediates synthesized via specific condensation and hydrolysis processes, are crucial for structural-activity relationship studies (Hui-jing Li et al., 2013).
Antibacterial Activity
- Antibacterial Agents : Quinoline-3-carboxylic acids with specific substitutions have been synthesized and tested for their antibacterial activities against both gram-positive and gram-negative bacteria. This research highlights the potential of quinoline derivatives as antibacterial agents (H. Miyamoto et al., 1990).
Heterocyclic Chemistry
- Heterocycles Fused to 4-Oxoquinoline-3-Carboxylic Acid : The synthesis of new acid and ester derivatives related to imidazoquinoline and their structural analysis contribute to the broader field of heterocyclic chemistry, demonstrating the versatility of quinoline derivatives in synthesizing complex heterocyclic compounds (Maram R. Al-Dweik et al., 2009).
Synthesis and Reactions
- New Fluorinated Derivatives of Quinolinecarboxylic Acids : The research on the synthesis of ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids and their cyclization into 1,3,4-oxadiazinoquinoline derivatives underscores the importance of fluorinated quinolines in medicinal chemistry (E. Nosova et al., 2002).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester involves several steps including protection, alkylation, cyclization, and deprotection reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "cyclopropane carboxylic acid", "2-nitrobenzyl bromide", "potassium carbonate", "palladium on carbon", "sodium hydroxide", "methyl iodide", "deuterium oxide" ], "Reaction": [ "Protection: 4-fluorobenzaldehyde is converted to its protected form, 4-(4-fluorophenyl)-2-nitrobenzyl alcohol, using 2-nitrobenzyl bromide and potassium carbonate in DMF.", "Alkylation: The protected alcohol is then alkylated with cyclopropane carboxylic acid in the presence of palladium on carbon to form the protected ester.", "Cyclization: The protected ester is then cyclized using sodium hydroxide in methanol to form the protected quinoline.", "Deprotection: The protected quinoline is then deprotected using a mixture of sodium hydroxide and methanol to remove the nitro group and the benzyl protecting group. The resulting carboxylic acid is then converted to its methyl ester using methyl iodide in the presence of deuterium oxide to obtain the final product, 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester." ] } | |
CAS-Nummer |
1346598-23-9 |
Produktname |
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester |
Molekularformel |
C20H16FNO2 |
Molekulargewicht |
326.382 |
IUPAC-Name |
methyl 4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3/i6D2,7D2,13D |
InChI-Schlüssel |
RNXQZVFWKIPEOJ-GEXSZOTCSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F |
Synonyme |
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylic-d5 Acid Methyl Ester; Methyl 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate-d5; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
![1H-Pyrido[3'',4'':2',3']indolo[4',5':4,5]imidazo[1,2-c]quinazoline](/img/structure/B585942.png)






![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)
